N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-18(16-9-5-2-6-10-16)11-12-19(25)22-17(15-7-3-1-4-8-15)13-23-20(26)14-28-21(23)27/h1-10,17H,11-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVVYMWLRHTLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydroxyethyl derivative, under basic conditions to form the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions efficiently. The exact methods may vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenylethyl or phenylbutanamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions can result in various substituted analogs of the original compound.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with biological molecules, while the phenylethyl and phenylbutanamide groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Functional Group Analysis
The compound shares key functional groups with analogs in the evidence:
Key Observations :
- Oxazolidinone Derivatives: The oxazolidinone ring in the target compound is critical for hydrogen-bond interactions, similar to (S)-4-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)oxazolidin-2-one .
- Butanamide Analogs: The 4-oxo-4-phenylbutanamide group is shared with 4-[2-(diphenylacetyl)hydrazino]-4-oxo-N-phenylbutanamide . The diphenylacetyl hydrazine in the latter introduces additional steric bulk, likely reducing solubility but improving protease resistance.
- Piperazine vs. Oxazolidinone: The piperazine ring in 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide offers conformational flexibility, contrasting with the rigid oxazolidinone in the target compound.
Pharmacological and Physicochemical Properties
- Solubility: The phenylbutanamide chain in the target compound likely improves aqueous solubility compared to purely aromatic analogs like those in . However, the oxazolidinone ring may reduce solubility relative to piperazine-containing derivatives (e.g., ).
- Metabolic Stability: Oxazolidinones are resistant to cytochrome P450 oxidation, as seen in , suggesting the target compound may exhibit longer half-lives than non-oxazolidinone analogs.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide is a compound that belongs to the oxazolidinone family, which has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound through various studies, including synthesis methods, mechanisms of action, and its efficacy against different pathogens.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 344.37 g/mol
- CAS Number : 2034252-56-5
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The oxazolidinone ring is synthesized from amino alcohols and carbonyl compounds, followed by further modifications to introduce the butanamide moiety. The structural integrity of this compound is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the oxazolidinone structure exhibit significant antimicrobial properties. A study published in Medicinal Chemistry highlighted that derivatives of oxazolidinones show promising activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 8 μg/mL |
| Enterococcus faecalis | 1 - 16 μg/mL |
| Streptococcus pneumoniae | 0.25 - 4 μg/mL |
These results suggest that this compound could serve as a lead compound for developing new antibiotics.
The mechanism by which this compound exerts its antimicrobial effects is primarily through inhibition of bacterial protein synthesis. It binds to the bacterial ribosome and prevents the formation of peptide bonds during translation, effectively halting protein production. This mechanism is similar to that of other known oxazolidinones like linezolid .
Study on Efficacy Against Resistant Strains
A recent study evaluated the efficacy of this compound against various resistant bacterial strains. The compound demonstrated a significant reduction in bacterial load in vitro and in vivo models. The study concluded that this compound could be a valuable addition to the arsenal against antibiotic-resistant infections .
Comparative Analysis with Other Antibiotics
In comparative studies with established antibiotics such as vancomycin and linezolid, N-[2-(2,4-dioxo-1,3-oxazolidin-3-y)-1-phenylet-hyl]-4-oxo-4-phenybutanamide showed comparable or superior activity against certain strains. The results indicated its potential as a novel therapeutic agent for treating serious infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
